molecular formula C25H22N2O3 B7691778 N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide

N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide

Cat. No.: B7691778
M. Wt: 398.5 g/mol
InChI Key: GCBHXTGLAVXRHV-UHFFFAOYSA-N
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Description

“N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide” is a complex organic compound. It contains a quinoline group, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are important in the field of natural products, pharmaceuticals, and materials science .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized using multi-component reactions (MCRs). For example, Rong et al. utilized a MCR comprising of aromatic aldehydes, N-methyl piperidin-4-one, and malononitrile for the synthesis of related compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present. The quinoline ring, for example, is known to participate in various reactions including electrophilic substitution, nucleophilic substitution, and reduction .

Mechanism of Action

The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide involves the inhibition of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that is involved in DNA repair and is overexpressed in cancer cells. Inhibition of PARP results in the accumulation of DNA damage, which leads to apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have unique biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, induce apoptosis in cancer cells, and inhibit the enzyme PARP. This compound has also been found to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide is its specificity towards PARP inhibition, which makes it a promising candidate for cancer research. This compound has also been found to have low toxicity, which is important for the development of potential drug candidates. However, one of the limitations of this compound is its poor solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide. One potential direction is the development of this compound derivatives with improved solubility and bioavailability. Another direction is the investigation of the potential applications of this compound in the treatment of inflammatory diseases. Additionally, further studies are needed to investigate the potential use of this compound in combination with other anticancer drugs for improved efficacy in cancer treatment.
Conclusion
In conclusion, this compound is a novel compound that has gained significant attention in the scientific community due to its potential applications in research. This compound has been synthesized using a specific method and has been found to have unique biochemical and physiological effects. This compound has potential applications in cancer research, particularly in the inhibition of PARP and the induction of apoptosis in cancer cells. Further research is needed to investigate the potential applications of this compound in the treatment of inflammatory diseases and in combination with other anticancer drugs.

Synthesis Methods

N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide is synthesized using a specific method that involves the reaction of 2-hydroxy-3-quinolinecarboxaldehyde with p-toluidine and 4-methoxybenzoyl chloride. The reaction results in the formation of this compound, which is then purified using column chromatography. The purity of this compound is confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide has been found to have potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the prevention of cancer growth.

Properties

IUPAC Name

4-methoxy-N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-17-7-11-21(12-8-17)27(25(29)18-9-13-22(30-2)14-10-18)16-20-15-19-5-3-4-6-23(19)26-24(20)28/h3-15H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBHXTGLAVXRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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